molecular formula C19H28N2O3 B2629223 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide CAS No. 921792-59-8

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide

Cat. No.: B2629223
CAS No.: 921792-59-8
M. Wt: 332.444
InChI Key: ZLHVKOOJUFOQAZ-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide is a useful research compound. Its molecular formula is C19H28N2O3 and its molecular weight is 332.444. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis of heterocyclic compounds, including those related to oxazepine derivatives, has been explored through various chemical reactions. For instance, the Michael addition reaction has been used to create fused pyrazole derivatives, offering a pathway to synthesize complex heterocyclic systems like tetrahydropyrazolo[5,1-b]-oxazoles and hexahydropyrazolo[5,1-b][1,3]oxazepines (Ito, Ihara, & Miyajima, 1993).
  • Dibenzo[b,f]pyrazolo[1,5-d][1,4]oxazepines have been synthesized via a tandem aromatic nucleophilic substitution process, showcasing a method for constructing a rare heterocyclic system (Sapegin et al., 2012).
  • The synthesis of benzimidazole-tethered oxazepine hybrids highlights the integration of oxazepine rings with benzimidazole units, a structure closely related to the query compound, indicating potential in drug design and molecular engineering (Almansour et al., 2016).

Applications in Material Science and Medicinal Chemistry

  • Novel scaffolds for drug discovery have been developed, incorporating the seven-membered rings of oxazepines, which are of interest for their potential biological activities and could hint at the utility of the queried compound in similar contexts (Abrous et al., 2001).
  • The development of tetrahydrobenzo[b]pyrans, closely related to the oxazepine ring system, through green chemistry approaches, suggests the possibility of environmentally friendly synthesis methods that could be applicable to compounds like N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide (Jin et al., 2004).

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-6-7-17(22)20-14-8-9-16-15(10-14)21(11-13(2)3)18(23)19(4,5)12-24-16/h8-10,13H,6-7,11-12H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHVKOOJUFOQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2CC(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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